
(S)-1-N-Boc-2-氰基-哌啶
描述
(S)-1-N-Boc-2-Cyano-piperidine is a chiral compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The presence of the Boc (tert-butoxycarbonyl) group indicates that the amine nitrogen is protected, which is a common strategy in synthetic chemistry to prevent unwanted reactions at this site. The cyano group at the 2-position introduces a nitrile functionality, which can be further modified or used in various chemical reactions.
Synthesis Analysis
The synthesis of (S)-1-N-Boc-2-Cyano-piperidine and related compounds has been achieved through catalytic dynamic resolution (CDR) of racemic N-Boc-2-lithiopiperidine using chiral ligands, which allows for the highly enantioselective synthesis of both enantiomers of 2-substituted piperidines . This method has been applied to the synthesis of various biologically active compounds, including (S)-(-)-ropivacaine and the formal synthesis of (-)-lasubine II and (+)-cermizine C . Additionally, the asymmetric synthesis of 2-aryl and 2-vinyl piperidines has been accomplished through this CDR method, which has been used to synthesize both enantiomers of the tobacco alkaloid anabasine .
Molecular Structure Analysis
The molecular structure of (S)-1-N-Boc-2-Cyano-piperidine is characterized by the presence of a chiral center at the 2-position of the piperidine ring. The stereochemistry of this center is crucial for the biological activity of the compound. For example, the bioactive configuration of a related compound, a potent NK1 ligand, was determined to be (S) by X-ray analysis . The molecular structure is also influenced by the substituents, as seen in the NMR spectra of related N-substituted-4-(cyanophenylmethylene)piperidines, where the substituents affect the chemical shifts and interactions of the protons in the piperidine ring .
Chemical Reactions Analysis
The cyano group in (S)-1-N-Boc-2-Cyano-piperidine can participate in various chemical reactions. For instance, the three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile can lead to the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . Moreover, the N-Boc-protected piperidines can undergo intramolecular cyclization reactions to form complex structures, such as those underlying naturally occurring limonoids . Asymmetric syntheses involving intramolecular cyclization have also been reported for the formation of N-Boc 2-substituted pyrrolidines and piperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1-N-Boc-2-Cyano-piperidine are influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the amine, which can be removed under acidic conditions. The cyano group is polar and can engage in dipole-dipole interactions. The piperidine ring itself is a secondary amine, which can participate in hydrogen bonding and has basic properties. The chiral center at the 2-position is critical for the compound's enantioselective properties, which are exploited in the enzymatic resolution of related compounds, such as N-Boc-piperidine-2-ethanol, for the synthesis of piperidine alkaloids .
科学研究应用
暴饮暴食行为和焦虑: 哌啶衍生物 1-Boc-哌啶-4-甲醛已被研究其对大鼠暴饮暴食行为和焦虑的影响。研究发现,它可以减少雌性大鼠的高热量食物的卡路里摄入,并在雄性大鼠中发挥抗焦虑作用 (Guzmán-Rodríguez 等,2021)。
锂化-取代和季立体中心: N-Boc-2-苯基吡咯烷和-哌啶已被用于 2-取代 2-苯基吡咯烷和-哌啶的对映选择性合成。这些含有季立体中心的化合物在药物研究中非常重要 (Sheikh 等,2012)。
新型化合物的合成: N-Boc-1,2,3,5-四氢螺[苯并[c]氮杂卓-4,2-哌啶] 被合成,用于药理学的潜在应用,以 1-Boc-哌啶-2-羧酸甲酯为原料 (王倩,2015)。
β-选择性 C(sp3)-H 芳基化: 一项研究探索了钯催化的迁移 Negishi 偶联,用于合成 3-芳基-N-Boc-哌啶,这是药物研究中重要的结构单元 (Millet & Baudoin,2015)。
对映选择性去质子化研究: 已经研究了 N-Boc-哌啶的不对称去质子化,揭示了在形成手性哌啶衍生物时去除氢的选择性 (Bailey 等,2002)。
GPCR 靶向化合物的合成: 开发了 1'-H-螺(吲哚-3,4'-哌啶) 衍生物的合成路线,这些衍生物是合成靶向 G 蛋白偶联受体 (GPCR) 化合物的模板 (Xie 等,2004)。
生物碱合成中的酶促拆分: N-Boc-哌啶-2-乙醇经历动力学拆分,用于对映选择性制备哌啶生物碱,展示了远程立体中心辨别 (Angoli 等,2003)。
光谱表征和分子对接: 使用各种光谱技术和分子对接对 1-苄基-4-(N-Boc-氨基)哌啶进行了表征,以研究其作为抗癌剂的潜力 (Janani 等,2020)。
属性
IUPAC Name |
tert-butyl (2S)-2-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJZBMOVZIKHA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426584 | |
| Record name | tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
242459-44-5 | |
| Record name | tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 242459-44-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
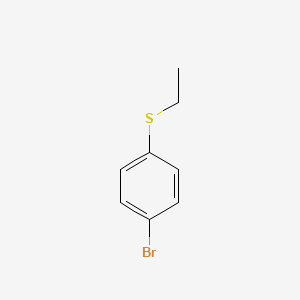
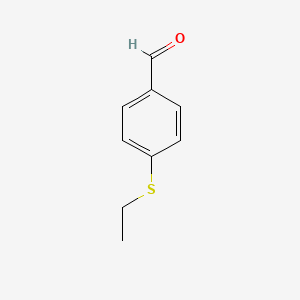
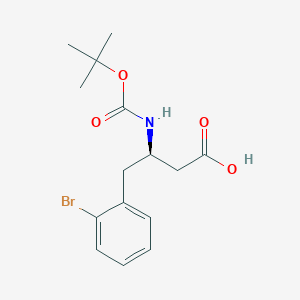
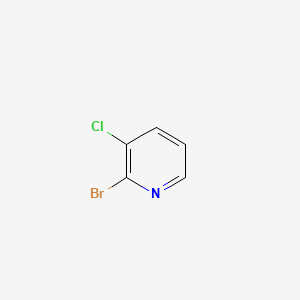

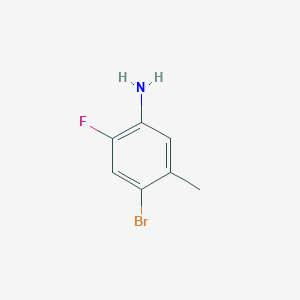
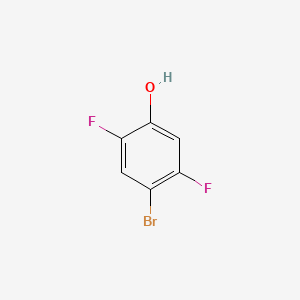
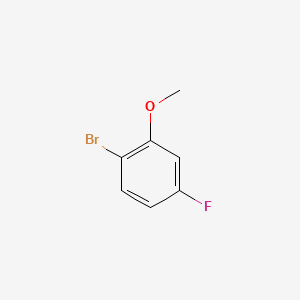
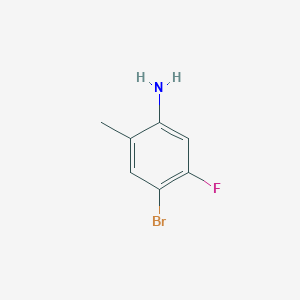
![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)
